molecular formula C12H12BrNO3S B2644233 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE CAS No. 1421477-09-9

5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE

Cat. No.: B2644233
CAS No.: 1421477-09-9
M. Wt: 330.2
InChI Key: VXYOCJXKBWXAJE-UHFFFAOYSA-N
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Description

5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring substituted with a bromine atom and a carboxamide group. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle, attached to a hydroxypropyl group. This unique structure imparts the compound with various chemical and biological properties, making it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method includes the bromination of a furan derivative followed by the introduction of the carboxamide group. The thiophene ring is then attached via a hydroxypropyl linker. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Industrial methods may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Scientific Research Applications

5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furancarboxamide: Lacks the thiophene and hydroxypropyl groups.

    3-Hydroxy-3-(thiophen-2-yl)propylamine: Lacks the furan and bromine components.

    Thiophene-2-carboxamide: Lacks the furan and hydroxypropyl groups

Uniqueness

5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a brominated furan ring, a thiophene ring, and a hydroxypropyl linker. This structure provides a distinct set of chemical and biological properties that are not found in the individual components or simpler analogs .

Properties

IUPAC Name

5-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c13-11-4-3-9(17-11)12(16)14-6-5-8(15)10-2-1-7-18-10/h1-4,7-8,15H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYOCJXKBWXAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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